6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Overview
Description
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of azaindoles. This compound is characterized by the presence of a phenylsulphonyl group, a chloro group, a cyano group, and an iodo group attached to the azaindole core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Introduction of the Phenylsulphonyl Group: The phenylsulphonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Halogenation: The chloro and iodo groups can be introduced through halogenation reactions using reagents like thionyl chloride and iodine, respectively.
Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as copper(I) cyanide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The phenylsulphonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group can be replaced with various aryl or alkyl groups using palladium catalysts.
Hydrolysis: The cyano group can undergo hydrolysis to form carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with molecular targets and pathways. The phenylsulphonyl group can interact with various enzymes and receptors, modulating their activity. The chloro, cyano, and iodo groups can influence the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be compared with other similar compounds such as:
1-(Phenylsulphonyl)-6-chloro-4-cyano-2-bromo-7-azaindole: Similar structure but with a bromo group instead of an iodo group.
1-(Phenylsulphonyl)-6-chloro-4-cyano-2-fluoro-7-azaindole: Similar structure but with a fluoro group instead of an iodo group.
1-(Phenylsulphonyl)-6-chloro-4-cyano-2-methyl-7-azaindole: Similar structure but with a methyl group instead of an iodo group.
The uniqueness of this compound lies in the presence of the iodo group, which can impart distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloro-2-iodopyrrolo[2,3-b]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClIN3O2S/c15-12-6-9(8-17)11-7-13(16)19(14(11)18-12)22(20,21)10-4-2-1-3-5-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJMVVQSQVJYAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3C#N)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClIN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143724 |
Source
|
Record name | 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-16-7 |
Source
|
Record name | 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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